Cas no 2098082-62-1 ((6-Propoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine)
![(6-Propoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine structure](https://www.kuujia.com/scimg/cas/2098082-62-1x500.png)
(6-Propoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine Chemical and Physical Properties
Names and Identifiers
-
- (6-propoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine
- (6-Propoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine
-
- Inchi: 1S/C9H13N5O/c1-2-5-15-9-4-3-7-11-12-8(6-10)14(7)13-9/h3-4H,2,5-6,10H2,1H3
- InChI Key: SFIIRQSVJDKSRA-UHFFFAOYSA-N
- SMILES: O(C1C=CC2=NN=C(CN)N2N=1)CCC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 203
- Topological Polar Surface Area: 78.3
- XLogP3: -0.2
(6-Propoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P280186-1g |
(6-Propoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine |
2098082-62-1 | 1g |
$ 570.00 | 2022-06-03 | ||
Life Chemicals | F1907-2066-5g |
(6-propoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine |
2098082-62-1 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
Life Chemicals | F1907-2066-2.5g |
(6-propoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine |
2098082-62-1 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
Life Chemicals | F1907-2066-0.5g |
(6-propoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine |
2098082-62-1 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
Life Chemicals | F1907-2066-0.25g |
(6-propoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine |
2098082-62-1 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
Life Chemicals | F1907-2066-1g |
(6-propoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine |
2098082-62-1 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
TRC | P280186-100mg |
(6-Propoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine |
2098082-62-1 | 100mg |
$ 95.00 | 2022-06-03 | ||
Life Chemicals | F1907-2066-10g |
(6-propoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine |
2098082-62-1 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
TRC | P280186-500mg |
(6-Propoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine |
2098082-62-1 | 500mg |
$ 365.00 | 2022-06-03 |
(6-Propoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine Related Literature
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
Additional information on (6-Propoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine
Introduction to (6-Propoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine (CAS No. 2098082-62-1)
(6-Propoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine, with the CAS number 2098082-62-1, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazolopyridazines and has shown promising biological activities, particularly in the areas of neurology and oncology. This introduction aims to provide a comprehensive overview of the chemical structure, synthesis methods, biological activities, and potential applications of this compound.
Chemical Structure and Synthesis
The chemical structure of (6-Propoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine is characterized by a triazolopyridazine core linked to a propoxy group and an amino group. The triazolopyridazine scaffold is known for its versatile biological properties and has been extensively studied in various medicinal chemistry applications. The synthesis of this compound typically involves multi-step reactions, including the formation of the triazolopyridazine core and subsequent functional group modifications.
One common synthetic route involves the condensation of 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine with propyl alcohol to form the propoxy derivative. This intermediate is then treated with an appropriate amine to introduce the amino group. Recent advancements in green chemistry have led to more environmentally friendly and efficient synthesis methods, such as the use of microwave-assisted reactions and catalysts that reduce byproduct formation.
Biological Activities
(6-Propoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine has demonstrated a range of biological activities that make it a valuable candidate for drug development. One of its most notable properties is its ability to modulate neurotransmitter systems in the brain. Studies have shown that this compound can act as a selective serotonin reuptake inhibitor (SSRI), making it a potential therapeutic agent for mood disorders such as depression and anxiety.
In addition to its neurological effects, (6-Propoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine has also shown promising anticancer properties. Research has indicated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK.
Clinical Applications and Research
The potential clinical applications of (6-Propoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine are currently being explored through preclinical studies and early-stage clinical trials. In preclinical models of depression and anxiety disorders, this compound has shown efficacy comparable to established SSRIs but with potentially fewer side effects. Animal studies have also demonstrated its ability to improve cognitive function and reduce symptoms of stress-related disorders.
In oncology research, (6-Propoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine has been evaluated for its antitumor activity in both in vitro and in vivo models. Preclinical data suggest that it may be effective against a variety of solid tumors and hematological malignancies. Clinical trials are underway to assess its safety and efficacy in human patients.
Safety and Toxicology
The safety profile of (6-Propoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine is an important consideration for its development as a therapeutic agent. Extensive toxicology studies have been conducted to evaluate its potential adverse effects on various organ systems. These studies have generally shown that the compound is well-tolerated at therapeutic doses with minimal toxicity observed in animal models.
Preliminary data from clinical trials have also indicated a favorable safety profile in humans. Common side effects reported include mild gastrointestinal symptoms such as nausea and diarrhea. However, these side effects are generally transient and do not significantly impact patient quality of life.
Conclusion
(6-Propoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine (CAS No. 2098082-62-1) represents a promising compound with diverse biological activities that warrant further investigation. Its potential applications in treating neurological disorders and cancer make it an exciting candidate for drug development. Ongoing research aims to elucidate its mechanisms of action and optimize its therapeutic potential while ensuring safety for clinical use.
2098082-62-1 ((6-Propoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine) Related Products
- 885518-19-4(3-Amino-5-tert-butylbenzoic Acid Methyl Ester)
- 2138435-66-0(1-Cyclopropanecarbonyl-3-fluoropiperidin-4-amine)
- 1691657-60-9(1-(2,3-Difluoro-4-methylphenyl)ethanol)
- 941957-36-4(N-4-bromo-2-(2-chlorobenzoyl)phenyl-1,2-oxazole-5-carboxamide)
- 2228538-97-2(3-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl-3-hydroxypropanoic acid)
- 2228819-57-4(2-amino-4-methanesulfonyl-2-methylbutan-1-ol)
- 2392899-04-4(4-{[(5-Methyl-1-benzofuran-2-yl)methyl]carbamoyl}benzene-1-sulfonyl fluoride)
- 2138516-93-3(tert-butyl 4-(bromomethyl)-4-cyclopropoxypiperidine-1-carboxylate)
- 33528-35-7(2,5-Hexanedione Monoethylene Ketal)
- 865248-10-8(ethyl 2-(2Z)-2-(cyclopropanecarbonylimino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-ylacetate)




